2-Chloro-N-(2-methyl-2-phenoxypropyl)propanamide
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Overview
Description
2-Chloro-N-(2-methyl-2-phenoxypropyl)propanamide is an organic compound characterized by the presence of a chloro group, a propanamide moiety, and a phenoxypropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methyl-2-phenoxypropyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropropanoyl chloride and 2-methyl-2-phenoxypropylamine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Procedure: The 2-chloropropanoyl chloride is added dropwise to a solution of 2-methyl-2-phenoxypropylamine in the chosen solvent, under cooling to maintain a low temperature. The mixture is then stirred at room temperature for several hours.
Purification: The product is purified by techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-methyl-2-phenoxypropyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially yielding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Derivatives with different functional groups replacing the chloro group.
Oxidation: Carboxylic acids or other oxidized forms.
Reduction: Amines or other reduced forms.
Scientific Research Applications
2-Chloro-N-(2-methyl-2-phenoxypropyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-methyl-2-phenoxypropyl)propanamide involves its interaction with specific molecular targets. The chloro group and the amide moiety can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The phenoxypropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-methylphenyl)propanamide
- 2-Chloro-N-(2-phenoxyethyl)propanamide
- 2-Chloro-N-(2-methyl-2-phenoxyethyl)propanamide
Uniqueness
2-Chloro-N-(2-methyl-2-phenoxypropyl)propanamide is unique due to the presence of both a phenoxy group and a methyl group on the propyl chain, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
2-chloro-N-(2-methyl-2-phenoxypropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-10(14)12(16)15-9-13(2,3)17-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVBPHWUCMOZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C)(C)OC1=CC=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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